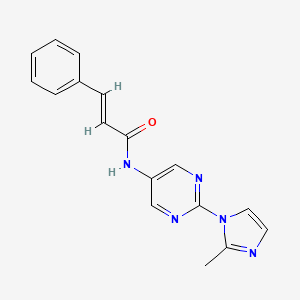

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide

Description

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide is a heterocyclic compound featuring a pyrimidine core substituted with a 2-methylimidazole moiety at the 2-position and a cinnamamide group at the 5-position. The pyrimidine ring serves as a central scaffold, common in pharmaceuticals due to its ability to engage in hydrogen bonding and π-π interactions. The 2-methylimidazole substituent may enhance metabolic stability, while the cinnamamide group (a phenylpropenoic acid derivative) likely contributes to target binding via hydrophobic and electronic effects.

Properties

IUPAC Name |

(E)-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O/c1-13-18-9-10-22(13)17-19-11-15(12-20-17)21-16(23)8-7-14-5-3-2-4-6-14/h2-12H,1H3,(H,21,23)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZTVQQRICVCLG-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide typically involves multi-step organic reactions. One common route includes the formation of the imidazole ring, followed by the construction of the pyrimidine ring, and finally, the attachment of the cinnamamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The conditions can vary widely depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels to ensure the reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could result in a variety of functionalized products depending on the substituents introduced .

Scientific Research Applications

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The following table compares key structural elements of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide with analogs identified in patents and reference standards:

Key Observations:

Core Scaffold Differences: The target compound uses a pyrimidine-imidazole hybrid core, whereas Patent Compounds A and B incorporate a quinoline-pyrimidine system. Quinoline moieties are often associated with kinase inhibition (e.g., EGFR inhibitors) , suggesting Patent Compounds A/B may target similar pathways but with distinct selectivity. The Reference Standard employs a simpler imidazole-epoxide structure, typical of antiparasitic agents like metronidazole analogs.

However, the dimethylamino substitution in Patent Compound B may enhance water solubility . The piperidin-ylidene acetamide and tetrahydrofuran-oxy groups in Patent Compounds A/B introduce steric bulk and hydrogen-bonding capacity, possibly affecting binding affinity or metabolic stability . The nitro group in the Reference Standard is redox-active, a hallmark of antiparasitic activity, absent in the target compound.

Electronic and Steric Effects :

- The 2-methylimidazole in the target compound may reduce metabolic oxidation compared to unsubstituted imidazoles. In contrast, the nitro group in the Reference Standard increases electrophilicity, aiding in cytotoxic mechanisms.

- The tetrahydrofuran-oxy group in Patent Compounds A/B introduces an ether linkage, which could modulate pharmacokinetics (e.g., half-life) .

Hypothesized Pharmacological Implications

While direct efficacy or toxicity data are unavailable in the provided evidence, structural analysis permits the following hypotheses:

- Target Compound : The cinnamamide group’s aromaticity and conjugation may favor interactions with hydrophobic binding pockets (e.g., ATP-binding sites in kinases). Its lack of polar substituents could limit solubility but improve blood-brain barrier penetration.

- The dimethylamino group in Compound B might mitigate solubility issues .

- Reference Standard : The nitroimidazole-epoxide structure aligns with known DNA alkylation mechanisms in antiparasitics, a mode of action unlikely in the target compound.

Biological Activity

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including synthesized derivatives, mechanisms of action, and relevant case studies.

This compound can be classified under organic compounds featuring both imidazole and pyrimidine moieties. Its structure suggests potential interactions with biological targets, particularly in cancer cells.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of cinnamide derivatives, including this compound. The compound has been evaluated against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | HepG2 (liver) | 4.23 | |

| Staurosporine (control) | HepG2 (liver) | 5.59 |

The compound demonstrated significant cytotoxicity against the HepG2 liver cancer cell line, indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its effects includes:

- Cell Cycle Arrest : Flow cytometry analysis revealed that the compound induces G1 phase arrest in HepG2 cells, thereby inhibiting cell proliferation.

- Apoptosis Induction : The compound promotes apoptosis through upregulation of pro-apoptotic markers such as p53 and Bax while downregulating the anti-apoptotic marker Bcl2. This suggests activation of the intrinsic apoptotic pathway.

- EGFR Inhibition : The compound also showed inhibitory activity against the epidermal growth factor receptor (EGFR), with an IC50 value comparable to known inhibitors like palatinib.

Case Studies

One notable study synthesized a series of cinnamide derivatives and evaluated their biological activities. Among these, this compound emerged as a potent candidate due to its favorable IC50 values and mechanism involving apoptosis induction and cell cycle arrest.

Study Highlights

- Cytotoxicity Testing : The synthesized compounds were subjected to MTT assays to assess their cytotoxicity against various cancer cell lines.

- Gene Expression Analysis : Real-time PCR was utilized to measure expression levels of apoptotic markers, confirming the compound's role in promoting apoptosis.

Q & A

Q. Table 1. Comparative Yields of Pyrimidine-Imidazole Derivatives

| Reaction Condition | Yield (%) | Reference |

|---|---|---|

| Conventional heating | 40–51 | |

| Microwave-assisted (150°C) | 60–75 | |

| Catalytic Pd(PPh₃)₄ | 48–51 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.